![molecular formula C30H32N6O2S2 B1679355 8-[4-[3-[3-[3-[[4-(1-Azabicyclo[2.2.2]octan-8-yl)-1,2,5-thiadiazol-3-yl]oxy]prop-1-ynyl]phenyl]prop-2-ynoxy]-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane](/img/structure/B1679355.png)
8-[4-[3-[3-[3-[[4-(1-Azabicyclo[2.2.2]octan-8-yl)-1,2,5-thiadiazol-3-yl]oxy]prop-1-ynyl]phenyl]prop-2-ynoxy]-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane
Übersicht
Beschreibung
NNC 11-1607 ist eine synthetische organische Verbindung, die für ihre funktionell selektive Agonistenaktivität an muskarinischen Acetylcholinrezeptoren, insbesondere an den Subtypen M1 und M4, bekannt ist .
Herstellungsmethoden
Die Synthese von NNC 11-1607 beinhaltet die Herstellung dimerer Analoga des muskarinischen Acetylcholinrezeptor-Agonisten Phenylpropargyloxy-1,2,5-Thiadiazol-Chinuclidin . Der Syntheseweg umfasst die folgenden Schritte:
Bildung des Thiadiazolrings: Dies beinhaltet die Reaktion geeigneter Vorläufer unter kontrollierten Bedingungen, um den 1,2,5-Thiadiazolring zu bilden.
Anlagerung der Chinuclidin-Einheit: Die Chinuclidin-Gruppe wird durch eine Reihe von Substitutionsreaktionen eingeführt.
Dimerisierung: Der letzte Schritt beinhaltet die Dimerisierung der Zwischenverbindungen zur Bildung von NNC 11-1607.
Vorbereitungsmethoden
The synthesis of NNC 11-1607 involves the creation of dimeric analogs of the muscarinic acetylcholine receptor agonist phenylpropargyloxy-1,2,5-thiadiazole-quinuclidine . The synthetic route includes the following steps:
Formation of the thiadiazole ring: This involves the reaction of appropriate precursors under controlled conditions to form the 1,2,5-thiadiazole ring.
Attachment of the quinuclidine moiety: The quinuclidine group is introduced through a series of substitution reactions.
Dimerization: The final step involves the dimerization of the intermediate compounds to form NNC 11-1607.
Analyse Chemischer Reaktionen
NNC 11-1607 durchläuft verschiedene Arten von chemischen Reaktionen:
Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die an den Thiadiazolring gebundenen funktionellen Gruppen zu modifizieren.
Substitution: NNC 11-1607 kann Substitutionsreaktionen eingehen, insbesondere an den Chinuclidin- und Thiadiazol-Einheiten.
Zu den in diesen Reaktionen verwendeten gängigen Reagenzien gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives of thiadiazoles can be effective against various bacterial strains and fungi. For instance, derivatives similar to the compound have been synthesized and tested for their efficacy against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth and activity .
Neuropharmacology
The azabicyclo[2.2.2]octane structure is often associated with neuroactive compounds. Preliminary studies suggest that modifications of this scaffold can yield potent muscarinic receptor agonists or antagonists, which may be useful in treating neurological disorders such as Alzheimer's disease or schizophrenia . The specific compound's ability to selectively target M1 receptors could lead to advancements in therapies aimed at cognitive enhancement.
Anti-inflammatory Properties
Thiadiazole derivatives have been explored for their anti-inflammatory effects, making them candidates for treating conditions like arthritis and other inflammatory diseases. The compound's dual action on multiple biological pathways may enhance its therapeutic potential .
Chemical Synthesis
The synthesis of this compound involves several steps including the formation of the azabicyclo structure and the introduction of the thiadiazole moieties through various chemical reactions such as cyclization and substitution reactions. This complexity allows for the fine-tuning of biological activity by altering substituents on the thiadiazole or azabicyclo framework .
Case Studies
- Case Study 1: Antimicrobial Efficacy
- A series of thiadiazole derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the thiadiazole ring significantly increased antibacterial activity.
- Case Study 2: Neuropharmacological Screening
- Compounds derived from azabicyclo structures were evaluated for their effects on cognitive function in animal models. The results showed improved memory retention in subjects treated with specific derivatives, suggesting potential applications in neurodegenerative diseases.
Compound Name | Activity Type | Target Organism/Pathway | Efficacy (%) |
---|---|---|---|
Compound A | Antibacterial | E. coli | 85 |
Compound B | Antifungal | Candida albicans | 75 |
Compound C | Neuroactive | M1 Muscarinic Receptor | High |
Table 2: Synthesis Pathways
Step Number | Reaction Type | Description |
---|---|---|
1 | Cyclization | Formation of azabicyclo structure |
2 | Substitution | Introduction of thiadiazole moiety |
3 | Functionalization | Modifications to enhance biological activity |
Wirkmechanismus
NNC 11-1607 exerts its effects by selectively binding to the M1 and M4 muscarinic acetylcholine receptors . This binding activates specific signaling pathways, leading to various physiological responses. The compound’s selectivity for these receptors is due to its unique dimeric structure, which enhances its binding affinity and functional selectivity .
Vergleich Mit ähnlichen Verbindungen
NNC 11-1607 wird mit anderen Agonisten von muskarinischen Acetylcholinrezeptoren wie NNC 11-1314 und NNC 11-1585 verglichen . Während NNC 11-1314 ein monomerer Agonist ist, sind NNC 11-1607 und NNC 11-1585 dimer, was zu ihren höheren Bindungsaffinitäten und Selektivitäten beiträgt . NNC 11-1607 ist einzigartig in seiner funktionellen Selektivität für die Subtypen M1 und M4, was es zu einem wertvollen Werkzeug für die Forschung macht .
Biologische Aktivität
The compound 8-[4-[3-[3-[3-[[4-(1-Azabicyclo[2.2.2]octan-8-yl)-1,2,5-thiadiazol-3-yl]oxy]prop-1-ynyl]phenyl]prop-2-ynoxy]-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the compound's biological activity based on available research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a unique bicyclic structure with azabicyclo[2.2.2]octane and thiadiazole moieties, which are known for their diverse biological activities. The molecular formula is with a molar mass of approximately 396.55 g/mol.
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₄N₄O₃S₂ |
Molar Mass | 396.55 g/mol |
Melting Point | Not specified |
Solubility | Not specified |
Anticancer Activity
Research indicates that compounds containing azabicyclo structures and thiadiazoles exhibit significant anticancer properties. In vitro studies have demonstrated that similar derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
For instance, a study focusing on thiadiazole derivatives showed that they could effectively inhibit the growth of human cancer cells by inducing cell cycle arrest and apoptosis through the activation of caspase pathways . The specific mechanisms of action for the compound under discussion remain to be fully elucidated but are likely related to these pathways.
Neuroactive Properties
Compounds with the azabicyclo[2.2.2]octane framework have been investigated for their neuroactive properties. A study highlighted that certain azabicyclo derivatives could penetrate the blood-brain barrier and exhibit neuroprotective effects in models of neurodegenerative diseases . This suggests potential applications in treating conditions like Alzheimer's disease.
Antimicrobial Activity
The biological activity of thiadiazole derivatives has also been explored in terms of antimicrobial effects. Research has shown that these compounds can exhibit antibacterial and antifungal properties against various pathogens . The compound's structure may contribute to its ability to disrupt microbial membranes or inhibit essential enzymes.
Case Study 1: Anticancer Efficacy
In a recent study, researchers synthesized several derivatives based on the azabicyclo[2.2.2]octane scaffold and evaluated their anticancer efficacy against breast cancer cell lines (MCF7). The results indicated that one derivative exhibited an IC50 value of 12 μM, suggesting potent anticancer activity compared to standard chemotherapeutics .
Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of a related azabicyclo compound in a mouse model of Alzheimer's disease. The treatment group showed improved cognitive function and reduced amyloid plaque formation compared to the control group, indicating potential therapeutic benefits .
Eigenschaften
Molekularformel |
C30H32N6O2S2 |
---|---|
Molekulargewicht |
572.7 g/mol |
IUPAC-Name |
3-(1-azabicyclo[2.2.2]octan-3-yl)-4-[3-[3-[3-[[4-(1-azabicyclo[2.2.2]octan-3-yl)-1,2,5-thiadiazol-3-yl]oxy]prop-1-ynyl]phenyl]prop-2-ynoxy]-1,2,5-thiadiazole |
InChI |
InChI=1S/C30H32N6O2S2/c1-4-21(6-2-16-37-29-27(31-39-33-29)25-19-35-12-8-23(25)9-13-35)18-22(5-1)7-3-17-38-30-28(32-40-34-30)26-20-36-14-10-24(26)11-15-36/h1,4-5,18,23-26H,8-17,19-20H2 |
InChI-Schlüssel |
TYLFZULSDOOCRC-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C(C2)C3=NSN=C3OCC#CC4=CC(=CC=C4)C#CCOC5=NSN=C5C6CN7CCC6CC7 |
Kanonische SMILES |
C1CN2CCC1C(C2)C3=NSN=C3OCC#CC4=CC(=CC=C4)C#CCOC5=NSN=C5C6CN7CCC6CC7 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
1,4-bis(3-((3-azabicyclo(2.2.2)octanyl)-1,2,5-thiadiazol-4-yloxy)-1-propyn-1-yl)benzene 1,4-bis(3--((3-azabicyclo(2.2.2)octanyl)-1,2,5-thiadiazol-4-yloxy)-1-propyn-1-yl)benzene 2-tartrate NNC 11-1607 NNC-11-1607 NNC111607 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.